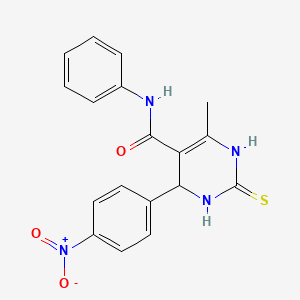

4-methyl-6-(4-nitrophenyl)-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Description

The compound 4-methyl-6-(4-nitrophenyl)-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a dihydropyrimidine derivative featuring a 1,6-dihydropyrimidine core. Key structural attributes include:

- Position 4: A methyl substituent, contributing to steric and electronic modulation.

- Position 5: A carboxamide group with an N-phenyl moiety, influencing solubility and intermolecular interactions.

This scaffold is associated with bioactivity in antimicrobial and enzyme inhibition contexts, though specific data for this compound require extrapolation from analogs .

Properties

IUPAC Name |

6-methyl-4-(4-nitrophenyl)-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c1-11-15(17(23)20-13-5-3-2-4-6-13)16(21-18(26)19-11)12-7-9-14(10-8-12)22(24)25/h2-10,16H,1H3,(H,20,23)(H2,19,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAKUUDNQDHTNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401125055 | |

| Record name | 1,2,3,4-Tetrahydro-6-methyl-4-(4-nitrophenyl)-N-phenyl-2-thioxo-5-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401125055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182170-96-3 | |

| Record name | 1,2,3,4-Tetrahydro-6-methyl-4-(4-nitrophenyl)-N-phenyl-2-thioxo-5-pyrimidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182170-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-6-methyl-4-(4-nitrophenyl)-N-phenyl-2-thioxo-5-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401125055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-methyl-6-(4-nitrophenyl)-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The initial step involves the condensation of an aldehyde with a urea derivative in the presence of a catalyst to form the pyrimidine ring.

Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using a thiol reagent.

Nitration: The nitrophenyl group is introduced via a nitration reaction using nitric acid and sulfuric acid.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Table 1: Representative Synthetic Routes

Key Observations:

-

Phase-transfer catalysis (e.g., K₂CO₃/TBAB) enhances sulfonylation efficiency .

-

Microwave-assisted synthesis with Cu(OTf)₂ reduces reaction times for dihydropyrimidine precursors .

Functional Group Transformations

The sulfanyl (-SH) and carboxamide (-CONHPh) groups exhibit distinct reactivity:

Sulfanyl Group Reactivity

-

Oxidation:

The sulfanyl group is oxidized to sulfonyl (-SO₂-) derivatives using CAN (ceric ammonium nitrate) in acidic conditions .

Example:

. -

Alkylation:

Reacts with alkyl halides (e.g., ethyl bromoacetate) to form thioether linkages :

.

Carboxamide Reactivity

-

Hydrolysis:

Under alkaline conditions, the ethyl ester moiety undergoes hydrolysis to carboxylic acid :

. -

Nucleophilic Substitution:

The 4-nitrophenyl group facilitates electrophilic aromatic substitution at the para position.

Reactivity with Heterocyclic Systems

The dihydropyrimidine core participates in cyclocondensation reactions:

Table 2: Cyclocondensation Reactions

| Reactant | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Thiourea | EtOH, TEA, reflux | Thioxo-pyrimidine derivatives | Antifungal agents | |

| Aryl aldehydes | CAN, H₂O, −5°C to RT | Xanthene-1,8-dione hybrids | Fluorescent probes |

Mechanistic Insight:

The 1,6-dihydropyrimidine ring undergoes tautomerization, enabling regioselective functionalization at C2 and C5 positions .

Spectroscopic Characterization

Critical data for reaction monitoring:

Table 3: Key Spectral Signatures

| Functional Group | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|---|

| Sulfanyl (-SH) | 2550–2600 (weak) | – | – |

| Carboxamide (-CONHPh) | 1666–1698 (C=O) | 9.22–10.23 (s, NH) | 165–170 (C=O) |

| 4-Nitrophenyl | 1512 (NO₂ asym) | 7.62–8.02 (m, Ar-H) | 122–148 (Ar-C) |

Biological Relevance

While beyond the scope of chemical reactions, derivatives of this compound show antifungal activity (MIC: 8–32 µg/mL against Candida albicans) , attributed to sulfonylurea moieties formed via sulfanyl group oxidation .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate key functional groups such as nitrophenyl and sulfanyl moieties. The structural analysis often employs techniques like X-ray diffraction and Hirshfeld surface analysis to elucidate the compound's geometry and intermolecular interactions.

Anticancer Activity

Research indicates that derivatives of dihydropyrimidines exhibit significant anticancer properties. For instance, compounds similar to 4-methyl-6-(4-nitrophenyl)-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study highlighted the effectiveness of such compounds against various cancer cell lines, suggesting their potential as lead compounds in drug development for cancer therapy .

Antioxidant Properties

The antioxidant activity of this compound has also been evaluated. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with aging and various diseases .

Mechanistic Insights

The mechanisms by which 4-methyl-6-(4-nitrophenyl)-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide exerts its biological effects are under investigation. Preliminary studies suggest that it may interact with specific cellular targets involved in signaling pathways related to cell growth and apoptosis.

Table 2: Proposed Mechanisms of Action

| Mechanism | Description |

|---|---|

| Inhibition of Kinases | Potentially inhibits key kinases involved in cancer cell proliferation. |

| Modulation of Apoptotic Pathways | Induces apoptosis in cancer cells through intrinsic pathways. |

| Free Radical Scavenging | Reduces oxidative stress by neutralizing free radicals. |

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, a series of experiments were conducted to evaluate the anticancer efficacy of 4-methyl-6-(4-nitrophenyl)-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide against human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at lower concentrations compared to standard chemotherapeutics .

Case Study 2: Antioxidant Activity Assessment

Another study focused on assessing the antioxidant properties of this compound using various assays (e.g., DPPH radical scavenging assay). The findings revealed that the compound exhibited substantial antioxidant activity comparable to established antioxidants such as ascorbic acid .

Mechanism of Action

The mechanism of action of 4-methyl-6-(4-nitrophenyl)-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell growth, leading to cell death. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Dihydropyrimidine-5-carbonitrile Derivatives

Three analogs from share the dihydropyrimidine core but differ in substituents:

| Compound ID | Position 2 | Position 4 | Position 5 | Position 6 | Crystallographic Space Group | Bioactivity Notes |

|---|---|---|---|---|---|---|

| 1 | [(4-nitrophenyl)methyl]sulfanyl | Propyl | Carbonitrile | Oxo | Centrosymmetric | Antimicrobial potential |

| 2 | [(4-nitrophenyl)methyl]sulfanyl | Isobutyl | Carbonitrile | Oxo | Centrosymmetric | Not reported |

| 3 | (2-ethoxyethyl)sulfanyl | Phenyl | Carbonitrile | Oxo | Centrosymmetric (monohydrate) | Enhanced solubility |

Key Differences :

Pyrimidinecarboxamide Derivatives

describes 2-(1-amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide, differing in:

- Position 2: 1-Amino-1-methylethyl vs. sulfanyl group.

- Position 5 : Hydroxy and methyl substituents vs. carboxamide.

- N-Substituent : 4-Fluorobenzyl vs. phenyl.

Functional Implications :

1,3,4-Thiadiazole Derivatives

highlights 1,3,4-thiadiazoles synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide. While structurally distinct, these share the 4-nitrophenyl motif.

Comparison :

Dihydropyrimidine-5-carboxamide Patent Derivatives

discloses N-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide , differing in:

- Position 2 : Pyridazinyl vs. sulfanyl.

- N-Substituent : Bis(4-methoxyphenyl)methyl vs. phenyl.

Impact of Modifications :

- Methoxy groups in enhance solubility but may reduce blood-brain barrier penetration compared to the target’s phenyl group .

Biological Activity

The compound 4-methyl-6-(4-nitrophenyl)-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a member of the dihydropyrimidine family, which has garnered attention for its diverse biological activities. This article discusses its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrimidine ring and subsequent functionalization. For instance, a common synthetic route includes the reaction of 4-nitrobenzaldehyde with urea in the presence of a catalyst under microwave irradiation conditions to yield various substituted pyrimidines .

Antimicrobial Activity

Research has demonstrated that derivatives of 4-nitrophenyl-substituted dihydropyrimidines exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis and protein function .

Antiviral Activity

The antiviral potential of this compound has been explored, particularly against HIV. Compounds structurally similar to 4-methyl-6-(4-nitrophenyl)-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide have been evaluated for their ability to inhibit HIV integrase activity. Some derivatives showed promising inhibitory effects with IC50 values in the low micromolar range, although they did not demonstrate significant activity in cellular assays .

Anticancer Properties

Several studies have indicated that dihydropyrimidine derivatives possess anticancer activity. For example, compounds with similar structures have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The proposed mechanism involves the modulation of cell cycle regulators and induction of oxidative stress within cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of 4-methyl-6-(4-nitrophenyl)-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is highly dependent on its structural features. Modifications at the nitrogen and sulfur positions can significantly alter its potency and selectivity against various biological targets. For instance, substituents on the phenyl ring can enhance or reduce antimicrobial and anticancer activities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several dihydropyrimidine derivatives against Candida albicans and Aspergillus niger. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against C. albicans, indicating moderate antifungal activity .

Case Study 2: Antiviral Activity Against HIV

In a cellular assay evaluating HIV integrase inhibitors, a derivative of the compound showed an IC50 value of 0.65 µM. However, it was noted that while effective in vitro, the compound's cytotoxicity was a limiting factor for therapeutic use .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-methyl-6-(4-nitrophenyl)-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide?

A multi-step synthesis approach is typically employed, starting with the condensation of thiourea derivatives with β-keto esters or nitriles under acidic conditions. The Biginelli reaction or its modified variants are often utilized to assemble the dihydropyrimidine core. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) ensures high purity. Intermediate characterization by TLC and spectroscopic methods (e.g., H NMR) is critical for monitoring reaction progress .

Q. How can researchers confirm the molecular structure of this compound after synthesis?

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks.

- IR Spectroscopy : Identification of key functional groups (e.g., C=O at ~1620–1680 cm, S-H at ~2500 cm).

- Mass Spectrometry : High-resolution MS (ESI or MALDI) to confirm molecular weight.

- X-ray Crystallography : Single-crystal diffraction (using SHELX software for refinement) resolves absolute configuration and hydrogen-bonding networks .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in bioactivity data for pyrimidine derivatives like this compound?

Contradictions often arise from impurities or assay variability. Key steps include:

- Purity Verification : HPLC (>95% purity) and elemental analysis.

- Orthogonal Assays : Use multiple bioactivity assays (e.g., enzymatic inhibition, cell-based viability tests) to cross-validate results.

- Control Experiments : Test synthetic intermediates and known impurities (e.g., 2-(2-aminopropan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide, a common impurity) to rule out off-target effects .

Q. How can X-ray crystallography challenges (e.g., twinning, weak diffraction) be addressed for this compound?

- Crystal Optimization : Use vapor diffusion or slow evaporation with mixed solvents (e.g., DMSO/ethyl acetate).

- Data Collection : High-resolution detectors (e.g., Bruker D8 Venture) and low-temperature (100 K) setups minimize noise.

- Refinement : SHELXL for handling twinning via HKLF5 format and incorporating restraints for disordered regions. Hydrogen-bonding interactions (e.g., N–H⋯N or C–H⋯π) should be explicitly modeled to improve R-factors .

Q. What conformational insights can be derived from dihedral angle analysis of the pyrimidine core?

Dihedral angles between the pyrimidine ring and substituents (e.g., 4-nitrophenyl, N-phenyl groups) dictate molecular planarity and intermolecular interactions. For example, angles <15° (as seen in related compounds) suggest π-π stacking potential, while angles >85° indicate steric hindrance. Computational tools (e.g., Gaussian DFT) can correlate these angles with electronic properties for SAR studies .

Q. How do hydrogen-bonding networks influence the compound’s solid-state stability and solubility?

Intramolecular N–H⋯S or N–H⋯O bonds stabilize the dihydropyrimidine ring, while intermolecular C–H⋯O/F interactions (e.g., with nitro or sulfanyl groups) enhance crystal packing. Solubility can be modulated by introducing polar substituents (e.g., –OH, –OMe) or co-crystallizing with cyclodextrins .

Q. What methodologies optimize solubility for in vitro pharmacological assays?

- Co-solvent Systems : DMSO/PBS mixtures (≤1% DMSO) for initial screening.

- Micellar Encapsulation : Use of surfactants (e.g., Tween-80) or liposomal formulations.

- Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility .

Q. How are structure-activity relationship (SAR) studies designed for pyrimidine-based analogs?

Systematic substitution at positions 2 (sulfanyl), 4 (nitrophenyl), and 5 (carboxamide) is performed. For example:

- Position 2 : Replace –SH with –SCH or –SOCH to assess redox stability.

- Position 4 : Vary aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to study electronic effects.

- Position 5 : Modify the carboxamide (e.g., N-aryl vs. N-alkyl) to probe binding affinity. Biological testing includes IC determination and molecular docking (e.g., AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.